molecular formula C11H17NO2 B090496 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol CAS No. 103-39-9

2-[(1-Methyl-2-phenoxyethyl)amino]ethanol

Cat. No. B090496
CAS RN: 103-39-9
M. Wt: 195.26 g/mol
InChI Key: RANHEEPQMBBPKB-UHFFFAOYSA-N
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Description

The compound "2-[(1-Methyl-2-phenoxyethyl)amino]ethanol" is a type of 1,2-amino alcohol, which is a class of compounds characterized by the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. These compounds are of significant interest due to their potential applications in various fields, including as intermediates in organic synthesis and as fragrance materials .

Synthesis Analysis

The synthesis of 1,2-amino alcohols can be achieved through several methods. One such method involves the use of a Cr/photoredox dual catalytic system that enables the in situ generation of α-amino car

Scientific Research Applications

Receptor Differentiation

2-[(1-Methyl-2-phenoxyethyl)amino]ethanol and its structural modifications play a crucial role in distinguishing between β-receptor populations. β-1 type receptors are present in the heart, adipose tissue, and small intestine, while β-2 type receptors are found in the uterus, diaphragm, bronchioles, and vascular bed. The modification of this compound significantly impacts its sympathomimetic activity, contributing to a better understanding of receptor behaviors (Lands, Ludueña, & Buzzo, 1967).

Synthetic Chemistry Applications

The compound is utilized in the synthesis of various heterocyclic compounds. For example, it's involved in the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, which is further used to create a range of 1, 2, 3, 4-tetrahydro-1, 1-spiroheterocycloisoquinolines. This demonstrates its versatility in producing complex molecular structures (Kametani et al., 1970).

Polymerization Processes

In polymer science, this compound is investigated as a direct initiator in the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This use highlights its potential in the development of polymers with specific end-group functionalities (Bakkali-Hassani et al., 2018).

Peptide Synthesis

It is pivotal in introducing amino-protective groups for peptide synthesis. The modification of its methyl group leads to the formation of protective groups sensitive to alkaline media, significantly influencing peptide synthesis techniques (Verhart & Tesser, 2010).

Carbon Dioxide Capture

The compound shows potential in carbon dioxide capture, particularly in the context of ionic liquids-based solvents. Its derivatives have been synthesized and characterized for their effectiveness in capturing CO2, highlighting its role in environmental and industrial applications (Zhao et al., 2011).

Safety and Hazards

The safety data sheets indicate that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

Mechanism of Action

Target of Action

It is known that this compound is used as a chemical intermediate . It can be used as a synthetic raw material for amine compounds, which are commonly used in the production of dyes, rubber additives, surfactants, and pesticides .

Mode of Action

The specific mode of action of 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol is not clearly defined in the available literature. As a chemical intermediate, it likely interacts with other compounds to form new substances. Its role in the synthesis of amine compounds suggests it may participate in reactions involving the transfer or exchange of amine groups .

Biochemical Pathways

Given its use in the production of various compounds, it can be inferred that it may be involved in multiple biochemical pathways, depending on the specific compounds it is used to synthesize .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution.

Result of Action

As a chemical intermediate, its primary function is likely to facilitate the synthesis of other compounds, and its effects would therefore depend on the properties of these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol. It is known to be stable under normal conditions of use but is an irritant substance, and contact with the skin and eyes may cause irritation and discomfort . Therefore, appropriate personal protective equipment should be worn when handling this compound, and good ventilation conditions should be maintained .

properties

IUPAC Name

2-(1-phenoxypropan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANHEEPQMBBPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908150
Record name 2-[(1-Phenoxypropan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methyl-2-phenoxyethyl)amino]ethanol

CAS RN

103-39-9
Record name 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((1-Phenoxypropan-2-yl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Phenoxypropan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-methyl-2-phenoxyethyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-((1-PHENOXYPROPAN-2-YL)AMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3NQ58LUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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